Cas no 34535-42-7 (1H,2H,3H-pyrrolo3,4-bquinolin-3-one)

1H,2H,3H-pyrrolo3,4-bquinolin-3-one 化学的及び物理的性質

名前と識別子

-

- 1,2-dihydro-3H-Pyrrolo[3,4-b]quinolin-3-one

- 1H,2H,3H-pyrrolo3,4-bquinolin-3-one

- 3-oxo-1h-pyrrolo[3,4-b]quinoline

- 34535-42-7

- 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

- EN300-8778812

- Z1509143160

-

- MDL: MFCD24549331

- インチ: InChI=1S/C11H8N2O/c14-11-10-8(6-12-11)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2,(H,12,14)

- InChIKey: IPXZMXGCEORBNJ-UHFFFAOYSA-N

- ほほえんだ: C1C2=CC3=CC=CC=C3N=C2C(=O)N1

計算された属性

- せいみつぶんしりょう: 184.063662883g/mol

- どういたいしつりょう: 184.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

1H,2H,3H-pyrrolo3,4-bquinolin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8778812-1.0g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95.0% | 1.0g |

$914.0 | 2025-03-21 | |

| Enamine | EN300-8778812-10.0g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95.0% | 10.0g |

$3929.0 | 2025-03-21 | |

| Enamine | EN300-8778812-5g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95% | 5g |

$2650.0 | 2023-09-01 | |

| 1PlusChem | 1P028Y3Q-500mg |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95% | 500mg |

$944.00 | 2024-05-05 | |

| Enamine | EN300-8778812-2.5g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95.0% | 2.5g |

$1791.0 | 2025-03-21 | |

| Enamine | EN300-8778812-0.5g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95.0% | 0.5g |

$713.0 | 2025-03-21 | |

| Enamine | EN300-8778812-5.0g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-21 | |

| 1PlusChem | 1P028Y3Q-50mg |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95% | 50mg |

$315.00 | 2024-05-05 | |

| Enamine | EN300-8778812-1g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95% | 1g |

$914.0 | 2023-09-01 | |

| Enamine | EN300-8778812-10g |

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |

34535-42-7 | 95% | 10g |

$3929.0 | 2023-09-01 |

1H,2H,3H-pyrrolo3,4-bquinolin-3-one 関連文献

-

Wafaa S. Hamama,Mona E. Ibrahim,Ayaa A. Gooda,Hanafi H. Zoorob RSC Adv. 2018 8 8484

-

Morteza Shiri,Maryam Ranjbar,Zahra Yasaei,Fatemeh Zamanian,Behrouz Notash Org. Biomol. Chem. 2017 15 10073

-

Devidas A. More,Ganesh H. Shinde,Aslam C. Shaikh,M. Muthukrishnan RSC Adv. 2019 9 30277

1H,2H,3H-pyrrolo3,4-bquinolin-3-oneに関する追加情報

1H,2H,3H-Pyrrolo[3,4-b]Quinolin-3-One: A Comprehensive Overview

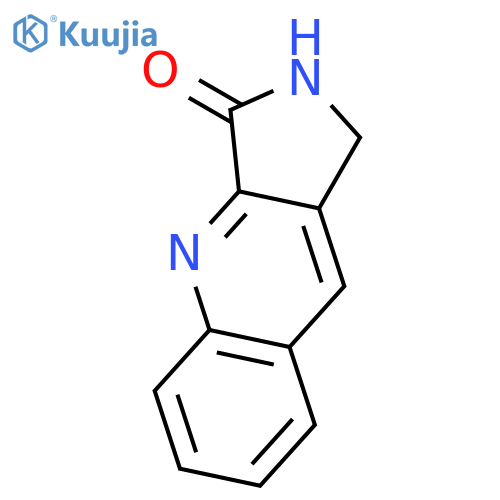

1H,2H,3H-Pyrrolo[3,4-b]Quinolin-3-One (CAS No. 34535-42-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrroloquinolines, which are known for their unique structural features and versatile applications. In this article, we will delve into the properties, synthesis methods, and recent advancements in the study of pyrrolo[3,4-b]quinolin-3-one, providing a comprehensive understanding of its significance in modern research.

The molecular structure of pyrrolo[3,4-b]quinolin-3-one is characterized by a fused bicyclic system consisting of a pyrrole ring and a quinoline moiety. This arrangement imparts the compound with unique electronic properties and makes it an attractive candidate for various applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that the compound's electronic properties can be fine-tuned by incorporating substituents at specific positions on the molecule.

One of the most promising areas of research involving pyrrolo[3,4-b]quinolin-3-one is its application in optoelectronic devices. Scientists have explored its use as an emissive layer in organic light-emitting diodes (OLEDs), where it exhibits high quantum efficiency and excellent color purity. A study published in *Nature Communications* revealed that by incorporating pyrrolo[3,4-b]quinolin-3-one into OLED architectures, researchers achieved significant improvements in device performance, including higher luminous efficiency and longer operational lifetimes.

In addition to its role in optoelectronics, pyrrolo[3,4-b]quinolin-3-one has also been investigated for its potential in drug discovery. The compound's structural similarity to certain bioactive molecules has led researchers to explore its pharmacological properties. A recent study conducted at the University of California demonstrated that pyrrolo[3,4-b]quinolin-3-one derivatives exhibit potent anti-inflammatory activity and could serve as leads for developing new therapeutic agents.

The synthesis of pyrrolo[3,4-b]quinolin-3-one has been a topic of considerable interest among chemists. Traditional methods involve multi-step reactions with complex purification procedures. However, recent advancements in catalytic chemistry have enabled the development of more efficient synthetic routes. For instance, researchers at Stanford University reported a one-pot synthesis method utilizing palladium-catalyzed coupling reactions to construct the pyrroloquinoline framework with high yield and selectivity.

Another intriguing aspect of pyrrolo[3,4-b]quinolin-3-one is its ability to form self-assembled structures under specific conditions. This property has opened new avenues for its application in nanotechnology. A team at MIT demonstrated that by controlling the solvent and temperature during synthesis, they could induce the formation of nanofibers composed of pyrrolo[3,4-b]quinolin-3-one, which exhibit remarkable mechanical strength and conductivity.

As research on pyrrolo[3,4-b]quinolin-3-one continues to expand, its potential applications are becoming increasingly diverse. From enhancing electronic devices to advancing medical treatments, this compound represents a versatile tool for scientists across multiple disciplines. Its unique combination of structural flexibility and functional properties makes it an invaluable asset in contemporary research.

In conclusion,1H,2H,3H-Pyrrolo[3,4-b]Quinolin-3-One (CAS No. 34535-42-7) stands out as a remarkable compound with vast potential across various fields. Its role in optoelectronics, drug discovery, and nanotechnology underscores its importance in modern scientific research. As researchers continue to unlock new insights into its properties and applications,pyrrolo[

34535-42-7 (1H,2H,3H-pyrrolo3,4-bquinolin-3-one) 関連製品

- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)

- 920376-03-0(N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)ethanediamide)

- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

- 201608-14-2(Ac-DEVD-AFC)

- 2306271-48-5((1,4-difluorocyclohexyl)methanol)

- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)

- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

- 460327-60-0(1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)methylpiperidine-3-carboxamide)

- 2228365-47-5(tert-butyl N-3-(2-amino-1,3-oxazol-5-yl)phenylcarbamate)